molecular formula C14H18N2O5S B184830 (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid CAS No. 100723-71-5

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B184830
CAS No.: 100723-71-5
M. Wt: 326.37 g/mol
InChI Key: PKLPIXGPPLQAQK-LBPRGKRZSA-N
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Description

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its structure includes a pyrrolidine ring, a carboxylic acid group, and a sulfonamide group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

    Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    N-(4-Methylphenylsulfonyl)pyrrolidine-2-carboxylic acid: A related compound lacking the acetyl group.

    1-(2-(4-Methylphenylsulfonamido)acetyl)piperidine-2-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2S)-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10-4-6-11(7-5-10)22(20,21)15-9-13(17)16-8-2-3-12(16)14(18)19/h4-7,12,15H,2-3,8-9H2,1H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLPIXGPPLQAQK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474553
Record name (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100723-71-5
Record name (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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